2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE
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Overview
Description
2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with a molecular formula of C16H16N4O5. This compound is known for its unique chemical structure, which includes a pyrazine ring and a formamido group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with pyrazine-2-carboxylic acid hydrazide under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DIMETHOXY-4-(((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)METHYL)PHENYL ACETATE
- 2,6-DIMETHOXY-4-(((4-(2-PYRIDINYL)-1-PIPERAZINYL)IMINO)METHYL)PHENYL ACETATE
Uniqueness
2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazine ring and formamido group make it particularly interesting for research in various fields.
Properties
IUPAC Name |
[2,6-dimethoxy-4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-10(21)25-15-13(23-2)6-11(7-14(15)24-3)8-19-20-16(22)12-9-17-4-5-18-12/h4-9H,1-3H3,(H,20,22)/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYGZNAIIXDTJQ-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=NC=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N\NC(=O)C2=NC=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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